molecular formula C20H17BrN2O3 B2836423 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 663928-75-4

6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2836423
CAS No.: 663928-75-4
M. Wt: 413.271
InChI Key: IUZUFPNFTUEWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative characterized by a bromine atom at position 6 and a 4-phenylpiperazine-1-carbonyl group at position 3 of the coumarin scaffold. Coumarins are widely studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

6-bromo-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c21-15-6-7-18-14(12-15)13-17(20(25)26-18)19(24)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZUFPNFTUEWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting phenylhydrazine with ethylene oxide or by using a reductive amination approach with phenylpiperazine and an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the phenylpiperazine moiety through a carbonylation reaction. This can be achieved using reagents like phosgene or triphosgene in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, making it a candidate for various pharmacological studies.

Anticancer Activity

Research indicates that derivatives of 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one exhibit significant cytotoxicity against several human cancer cell lines. For instance, hybrid molecules containing this scaffold were evaluated for their anticancer properties, revealing IC50 values in the micromolar range against various cancer types . The incorporation of the 4-phenylpiperazine moiety appears to enhance the compounds' biological activity, suggesting a synergistic effect that warrants further investigation.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including one-pot multi-component reactions. These synthetic routes are crucial for producing bioactive heterocycles efficiently and sustainably.

Green Chemistry Approaches

Recent literature emphasizes the significance of green chemistry in synthesizing bioactive compounds. Methods such as aqueous-mediated synthesis and catalysis have been highlighted as environmentally friendly alternatives for producing compounds like this compound . These approaches not only reduce waste but also enhance the yield and purity of the desired products.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of compounds like this compound. Variations in substituents can significantly influence biological activity.

Influence of Substituents

Studies have shown that modifications to the phenylpiperazine moiety can lead to varying degrees of activity against cancer cell lines and bacterial strains . For instance, electron-donating groups tend to enhance activity, while electron-withdrawing groups may diminish it . This insight is crucial for designing more potent derivatives.

Case Studies and Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against five human cancer cell lines with IC50 values ranging from 5.67 to 28.25 µM for various derivatives .
Study BExplored antibacterial activities highlighting the effectiveness of piperazine derivatives against drug-resistant Salmonella Typhi .
Study CEmphasized green synthesis methods that improve yield and reduce environmental impact in producing bioactive heterocycles .

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations at Position 3

The substituent at position 3 of the coumarin scaffold plays a pivotal role in modulating biological activity. Below is a comparative analysis of key analogues:

Key Findings from Comparative Analysis

Antitumor Activity: Pyrazolo[1,5-a]pyrimidine 7c and thiazole 23g exhibit superior potency against HEPG2-1 liver cancer cells (IC₅₀ < 4 µM) compared to thiadiazole 18c . The target compound’s piperazine group may enhance solubility, but its antitumor efficacy remains unverified.

Structural Influence on Activity :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 3d and bromine in the target compound may improve metabolic stability and target binding.
  • Heterocyclic Moieties : Pyrazolo and thiazole rings enhance antitumor activity, likely through interactions with kinase active sites .

Physicochemical Properties: Piperazine-containing derivatives (e.g., target compound) are expected to exhibit improved solubility due to the basic nitrogen atoms, contrasting with high-melting thiazole derivatives (>300°C) .

Biological Activity

6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound categorized under chromen-2-one derivatives. It features a bromine atom at the 6th position, a phenylpiperazine moiety at the 3rd position, and a carbonyl group linked to the chromen-2-one core structure. This compound has garnered attention for its potential biological and pharmacological activities, particularly in the fields of medicine and biochemistry.

Chemical Structure and Properties

PropertyValue
IUPAC Name6-bromo-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
CAS Number663928-75-4
Molecular FormulaC20H18BrN2O3
Molecular Weight404.27 g/mol
InChIInChI=1S/C20H18BrN2O3/c21-15-6-7...

Pharmacological Potential

Research indicates that This compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MIC) as low as 2 μg/mL against certain strains, indicating potent antibacterial effects .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, possibly involving the modulation of specific signaling pathways related to cell growth and apoptosis .
  • Anti-inflammatory Effects :
    • The compound's potential to modulate inflammatory responses is under investigation, with implications for treating conditions characterized by chronic inflammation.

The biological activity of This compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing cellular responses and signaling cascades.
  • Gene Expression Regulation : The compound could affect gene expression related to cell cycle control and apoptosis, contributing to its anticancer effects.

Antibacterial Studies

A study conducted on piperazine hybridized compounds, including This compound , demonstrated significant antibacterial activity against resistant bacterial strains. The incorporation of bromine in the structure was found to enhance efficacy against S. aureus and Pseudomonas aeruginosa, with MIC values indicating strong potential for therapeutic applications .

Cytotoxicity Evaluation

In assessing the safety profile of this compound, hemolytic assays were performed to evaluate its effects on human red blood cells (RBCs). Results indicated that even at high concentrations, the compound exhibited low hemolytic activity, suggesting a favorable biosafety profile for further clinical development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one with high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions:

Core formation : Construct the chromen-2-one core via Pechmann condensation or Knorr quinoline synthesis.

Functionalization : Introduce bromine at the 6-position using electrophilic bromination (e.g., NBS in DMF) .

Piperazine coupling : React the 3-carbonyl group with 4-phenylpiperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) under inert conditions .

  • Optimization : Control reaction temperature (0–25°C for bromination), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for piperazine coupling). Monitor purity via TLC and confirm with 1H^1H/13C^{13}C-NMR and HRMS .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, Br-C at 1.89 Å) and confirm stereochemistry .
  • Spectroscopy : 1H^1H-NMR for aromatic protons (δ 7.2–8.1 ppm) and piperazine NH (δ 2.8–3.5 ppm); IR for carbonyl (1700–1750 cm1^{-1}) .
    • Computational validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to assess conformational stability .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across different assay systems?

  • Case study : Anticancer activity discrepancies (e.g., IC50_{50} variations in MCF-7 vs. HepG2 cells) may arise from cell-specific uptake or metabolic differences .
  • Resolution :

Orthogonal assays : Validate using apoptosis markers (Annexin V/PI) alongside viability assays (MTT).

Pharmacokinetic profiling : Assess membrane permeability (Caco-2 monolayers) and metabolic stability (microsomal assays) .

Target engagement : Confirm binding to hypothesized targets (e.g., PI3Kγ) via SPR or thermal shift assays .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Key modifications :

Substituent Effect Example
Piperazine phenyl group Increased lipophilicity enhances CNS penetration4-Ethylphenyl variant (logP +0.7 vs. parent)
Bromine replacement Reduced cytotoxicity; altered halogen bonding6-Chloro analog (IC50_{50} ↑2-fold in MCF-7)
Carbonyl linker Stabilizes target interactionMorpholine-carbonyl variant (ΔG = -9.2 kcal/mol)
  • Synthetic routes : Introduce diversity via Suzuki coupling (aryl boronic acids) or Ugi reactions .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Hypothesis-driven assays :

  • Kinase inhibition : Screen against kinase panels (e.g., Eurofins) to identify targets (e.g., EGFR or mTOR) .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or autophagy) .
    • Structural insights : Perform molecular docking (AutoDock Vina) using crystallographic data (PDB IDs) to map binding poses .

Contradictory Data Analysis

Q. How do solvent polarity and pH impact the compound’s stability during biological assays?

  • Issue : Degradation in aqueous buffers (e.g., PBS) vs. stability in DMSO .
  • Mitigation :

  • Use lyophilized stocks and reconstitute in <1% DMSO.
  • Pre-test stability via HPLC-UV (monitor degradation peaks at 254 nm) over 24h .

Methodological Best Practices

  • Synthetic reproducibility : Always repeat critical steps (e.g., bromination) with freshly distilled solvents to avoid side reactions .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 6-bromo-3-morpholine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.